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molecular formula C10H20OSi B8526874 1-(Trimethylsiloxy)-4-methylcyclohexene

1-(Trimethylsiloxy)-4-methylcyclohexene

Cat. No. B8526874
M. Wt: 184.35 g/mol
InChI Key: RXHONFUPUZJGQP-UHFFFAOYSA-N
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Patent
US07166642B1

Procedure details

A 1.4M n-butyllithium solution (35.4 ml) was added dropwise to a solution of 7 ml of N,N-diisopropylamine in 20 ml of THF at −78° C. The resulting mixture was stirred at 0° C. for 30 min. Four ml of 4-methylcyclohexan-1-one in 10 ml of THF at −78° C. was added dropwise to the LDA solution. After stirring at −78° C. for 1 hour, 6.5 ml of trimethylsilyl chloride were added to the reaction mixture. The resulting mixture was stirred at room temperature for 1 hour and then poured into an aqueous solution of sodium bicarbonate, followed by extraction with ethyl ether. The organic layer was washed with saturated saline and dried over magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by distillation under reduced pressure, whereby 5.83 g of 4-methyl-1-(trimethylsilyloxy)-1-cyclohexene were obtained. Yield: 96% TLC:(hexane-AcOET:8-2)Rf=0.8
Quantity
35.4 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][CH:14]1[CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]1.[Li+].CC([N-]C(C)C)C.[CH3:29][Si:30](Cl)([CH3:32])[CH3:31].C(=O)(O)[O-].[Na+]>C1COCC1>[CH3:13][CH:14]1[CH2:19][CH2:18][C:17]([O:20][Si:30]([CH3:32])([CH3:31])[CH3:29])=[CH:16][CH2:15]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
35.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at −78° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1CC=C(CC1)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.83 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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